氧化锗 (GeO)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

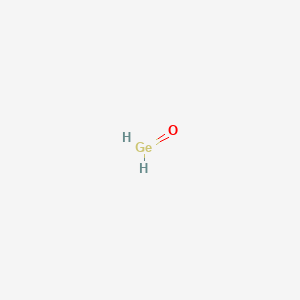

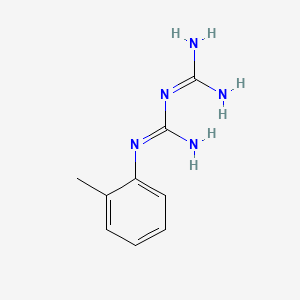

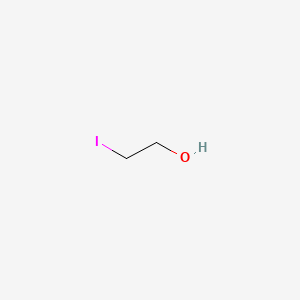

Germanium oxide (GeO) is a chemical compound of germanium and oxygen . It can be prepared as a yellow sublimate at 1000 °C by reacting GeO2 with Ge metal . The yellow sublimate turns brown on heating at 650 °C .

Synthesis Analysis

Germanium oxide nanoparticles can be synthesized with a nearly 100% production yield in a nonionic reverse micelle system at ambient temperature . Another method involves the hydrothermal method, which can produce germanium oxide nanoparticles of ultra-small size, as small as 10 nm . A novel reaction route has also been reported for the synthesis of halide-terminated colloidal Ge nanoparticles of 2–10 nm with a narrow size distribution .

Molecular Structure Analysis

The molecular weight of GeO is 88.64 . The structure of GeO2 can be prepared in both crystalline and amorphous forms . At ambient pressure, the amorphous structure is formed by a network of GeO4 tetrahedra . The two predominant polymorphs of GeO2 are hexagonal and tetragonal .

Chemical Reactions Analysis

Heating germanium dioxide with powdered germanium at 1000 °C forms germanium monoxide (GeO) . The hexagonal form of germanium dioxide is more soluble than the rutile form and dissolves to form germanic acid, H4GeO4, or Ge(OH)4 . The rate of oxidation increased until 0.55 and abruptly decreased after increasing oxidation temperature to 600°C .

Physical And Chemical Properties Analysis

Germanium oxide is stable in air . At temperatures above 400°C in oxygen, a passivating oxide layer is formed . This layer is destroyed by water vapor . Germanium resists concentrated hydrochloric and hydrofluoric acids even at their boiling points, but reacts slowly with hot sulfuric acid .

科学研究应用

1. 在锂离子电池中的应用

氧化锗在提高锂离子电池 (LIB) 中负极的电化学性能方面发挥着至关重要的作用。例如,SnO2(GeO2)0.13/G 纳米复合材料中锗的催化作用显着提高了它们的容量和稳定性。这些纳米复合材料表现出优异的长循环稳定性和大电流能力,使其适用于下一代高性能可充电锂离子电池 (Zhu 等,2014 年)。另一项研究探索了垂直排列的石墨烯@无定形 GeOx 夹心纳米薄片的生长,展示了它们作为 LIB 高容量负极材料的潜力 (Jin 等,2013 年)。

2. 表面处理和钝化

有效的氧化物去除和表面钝化对于锗的各种应用至关重要。一项研究重点介绍了使用柠檬酸水溶液去除 GeOx,并比较了处理过的表面的稳定性与用 HF 和 HCl 处理过的表面的稳定性。这项研究提供了关于锗表面钝化的创新方法的见解,这对于其在电子学和其他领域的应用至关重要 (Collins 等,2014 年)。

3. 光学和光谱特性

基于氧化锗的玻璃,特别是与氧化碲 (TeO2) 结合时,表现出独特的光学和光谱特性。这些特性使它们适用于激光和放大器设备,尤其是在光通信和中红外应用中。这些玻璃中的结构可变性允许设计一系列偶极子环境,从而提高其在光子器件材料中的多功能性 (Jha 等,2012 年)。

4. 锗的回收和再利用

关于 GeO2 的碳热还原的研究为从制造废料和煤飞灰中回收锗提供了重要的见解。了解此过程的动力学和反应机理是改进锗回收技术的关键,鉴于其在各个行业中的战略重要性,这一点至关重要 (Song 等,2019 年)。

5. 场效应晶体管的栅极氧化物

高质量的二氧化锗薄膜在 Ge 通道场效应晶体管中有着巨大的需求。一项研究展示了形成界面态密度低的 GeO2 薄膜,突出了它们在提升下一代晶体管性能方面的潜力 (Wada 等,2012 年)。

安全和危害

未来方向

Germanium oxide is a high theoretical capacity electrode material due to its alloying and conversion reaction . The simple strategy for the design of amorphous GeO2/carbon composites enables potential application for high-performance lithium-ion batteries . Furthermore, the identification of two hexagonal phases of germanium oxides (namely GeO2 and GeO) through the vibrational and optical properties is reported using density functional theory calculations .

属性

IUPAC Name |

oxogermane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeH2O/c1-2/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIYWQBRYUCBMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

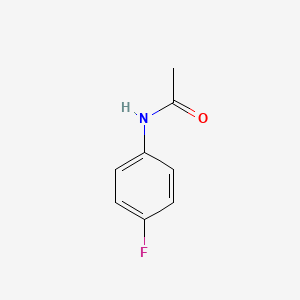

Canonical SMILES |

O=[GeH2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeH2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxogermane | |

CAS RN |

20619-16-3 |

Source

|

| Record name | Germanium oxide (GeO) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020619163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium oxide (GeO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

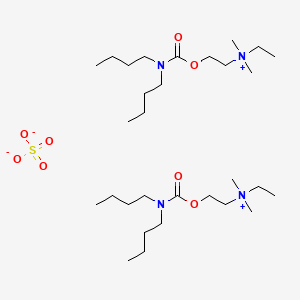

![[(7S,8S)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B1213218.png)

![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid](/img/structure/B1213220.png)